molecular formula C10H11BrO2 B1337782 2-(2-Bromophenyl)-1,3-dioxane

2-(2-Bromophenyl)-1,3-dioxane

Cat. No.: B1337782
M. Wt: 243.1 g/mol
InChI Key: OVXMJMKNNLOTNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Bromophenyl)-1,3-dioxane is a useful research compound. Its molecular formula is C10H11BrO2 and its molecular weight is 243.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

2-(2-Bromophenyl)-1,3-dioxane can be synthesized through several methods, often involving the reaction of 2-bromobenzaldehyde with dioxane derivatives. The compound's structure allows it to act as a protective group for carbonyl functionalities in organic reactions, which is crucial for the synthesis of more complex molecules .

Synthesis Pathways

  • Ketal Formation : The compound serves as a ketal protecting group for aldehydes and ketones. This application is essential in multi-step synthetic processes where the protection of reactive carbonyl groups is necessary .
  • Reactions with Grignard Reagents : It has been utilized in reactions with Grignard reagents to produce various ketone adducts, showcasing its utility in synthesizing more complex organic structures .

Biological Activities

Research indicates that this compound exhibits several biological properties that make it a candidate for pharmaceutical applications.

Insecticidal Properties

  • The compound has demonstrated insecticidal activity, which may be attributed to its structural characteristics that interact with biological targets in pests .

Potential Therapeutic Applications

  • Antimicrobial Activity : Similar compounds have shown potential as antimicrobial agents, suggesting that this compound may possess similar properties. Its derivatives could be explored for developing new antimicrobial therapies .
  • Anti-inflammatory Effects : Some studies indicate that dioxane derivatives can exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

Material Science Applications

In addition to its biological applications, this compound is also significant in material science.

Polymer Chemistry

  • The compound can be used as a building block in the synthesis of polymers with specific properties. Its dioxane ring structure allows for the incorporation into polymer matrices, potentially enhancing material performance in various applications .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

StudyYearFindings
Crystal Structure Analysis2016Identified the protective role of ketal compounds in organic synthesis .
Synthesis of Ketone Adducts2025Demonstrated high yields when reacted with Grignard reagents .
Biological Activity Assessment2020Suggested antimicrobial and anti-inflammatory potential based on structural analogs .

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.1 g/mol

IUPAC Name

2-(2-bromophenyl)-1,3-dioxane

InChI

InChI=1S/C10H11BrO2/c11-9-5-2-1-4-8(9)10-12-6-3-7-13-10/h1-2,4-5,10H,3,6-7H2

InChI Key

OVXMJMKNNLOTNF-UHFFFAOYSA-N

Canonical SMILES

C1COC(OC1)C2=CC=CC=C2Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

ortho-Bromobenzaldehyde (4a) (8 g, 43.24 mmol) was stirred with 1,3 propanediol (4.7 ml, 64.86 mmol) and p-toluenesulfonic acid monohydrate (164 mg, 0.86 mmol) in benzene (150 ml) in a flask equipped with a Dean-Stark trap and a condenser. The mixture was heated at reflux for 12 hrs, cooled, and extracted with 2 M NaOH (100 ml), and brine (100 ml×3). The solution was dried over MgSO4, and the solvent evaporated to the title compound in quantitative yield.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One
Quantity
164 mg
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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